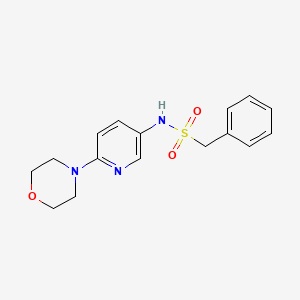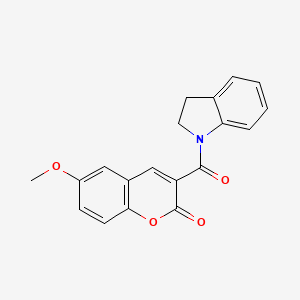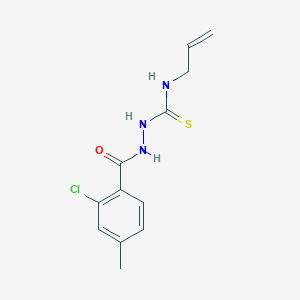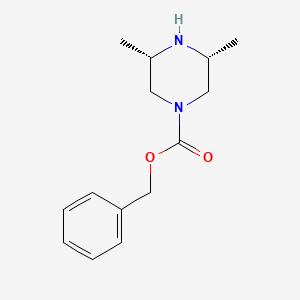
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been studied for its potential therapeutic applications in various diseases. JAK3 is a tyrosine kinase that plays a key role in the signaling pathways of cytokines, which are involved in immune and inflammatory responses.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- Reactions with Chlorosulfonic Acid : Research has detailed the reactions of N-phenylmaltimide with chlorosulfonic acid, leading to the production of sulfonyl chlorides and sulfonamides. These reactions underline the potential of sulfonyl chloride derivatives in synthesizing complex molecules, possibly including N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide (Cremlyn & Nunes, 1987).
Medicinal Chemistry and Biological Activity
Alzheimer’s Disease Drug Candidates : A study on the synthesis of new N-substituted derivatives aimed at evaluating drug candidates for Alzheimer's disease showcases the importance of sulfonyl chloride and piperidine derivatives in medicinal chemistry. These compounds were tested for enzyme inhibition activity against acetylcholinesterase, highlighting the methodological approaches to developing therapeutics that could relate to the synthesis and application of N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide (Rehman et al., 2018).
Antioxidant and Anticholinesterase Activities : Research into sulfonyl hydrazone scaffolds with piperidine rings emphasizes their significant role in medicinal chemistry. The study involved synthesizing novel series of sulfonyl hydrazone and evaluating their antioxidant capacity and anticholinesterase activity. Such research provides a framework for understanding the biochemical applications of sulfonyl and piperidine derivatives, potentially extending to the compound (Karaman et al., 2016).
Propiedades
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c22-16-9-11-19(12-10-16)30(28,29)25-15-5-4-8-18(25)13-14-23-20(26)21(27)24-17-6-2-1-3-7-17/h1-3,6-7,9-12,18H,4-5,8,13-15H2,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXPTSFARDXKGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2355220.png)

![5-chloro-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2355223.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2355226.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide](/img/structure/B2355227.png)

![2-[(2-Methylbenzyl)amino]-2-oxoethyl 4-tert-butylbenzoate](/img/structure/B2355230.png)

![6-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2355233.png)

![(5Z)-1-ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2355239.png)
![(2S)-4-Iodo-2-methyl-2,3-dihydropyrrolo[2,3-b]pyridine, N-BOC protected](/img/structure/B2355241.png)